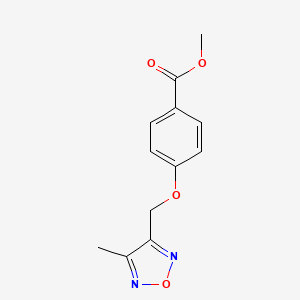
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate typically involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored using thin layer chromatography (TLC) with a solvent mixture of n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: The compound is used in the development of high-energy materials and fluorescent dyes.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: A related compound with similar structural features.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines 1,2,5- and 1,2,4-oxadiazole rings.
Uniqueness: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H12N2O4/c1-8-11(14-18-13-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
KRCZCBQBGXVOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















